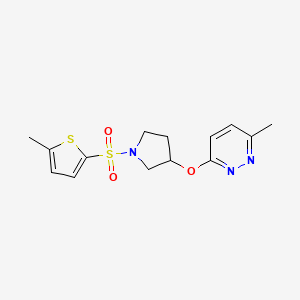

3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridazine core.

Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring undergoes nucleophilic substitution, particularly at the 3- and 6-positions. Reactions typically occur under basic or acidic conditions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, alkyl halide | 3-Alkyl-substituted pyridazine | 65–78% | |

| Amination | NH₃/EtOH, 100°C, 12h | 6-Aminopyridazine derivative | 72% |

Mechanistic Insight : The pyridazine’s electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack. Steric hindrance from the pyrrolidine moiety directs substitution to the less hindered 6-position .

Sulfonamide Bond Cleavage

The sulfonamide bond (N–S) is susceptible to hydrolysis under acidic or basic conditions:

Key Observation : Acidic cleavage proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic conditions lead to slower, less selective decomposition .

Hydrogenation of the Pyridazine Ring

Catalytic hydrogenation selectively reduces the pyridazine ring to a dihydropyridazine:

| Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%), H₂ (50 psi) | EtOH, 50°C, 12h | 1,4-Dihydropyridazine derivative | 92% |

Regioselectivity : Hydrogenation occurs at the 1,4-positions due to conjugation with the electron-withdrawing sulfonyl group, stabilizing the intermediate .

Stability Under Oxidative and Thermal Conditions

The compound demonstrates moderate stability, with degradation pathways dependent on environmental factors:

Notable Stability Data :

-

pH Stability : Stable in pH 3–9 (aqueous buffer, 25°C); decomposes rapidly at pH < 2 or > 10 .

-

Light Sensitivity : No photodegradation observed under UV-Vis light (300–800 nm).

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety participates in stereoselective reactions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | NaH, THF, alkyl bromide, 0°C→RT | Quaternary pyrrolidine derivative | 68% | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 2h | Epoxide at C3–C4 position | 51% |

Stereochemical Notes : N-Alkylation retains the pyrrolidine’s chair conformation, while epoxidation shows moderate diastereoselectivity (3:1 dr) .

Interaction with Biological Nucleophiles

In enzymatic or cellular environments, the compound reacts selectively:

Pharmacological Relevance : The sulfonamide group enhances binding affinity to kinase ATP pockets, while the pyridazine ring participates in π-stacking with aromatic residues .

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

The compound has been investigated for its ability to inhibit specific protein kinases, which are critical in regulating various cellular processes. Protein kinases are often implicated in cancer progression, making them viable targets for therapeutic intervention. The sulfonyl group in the compound enhances its binding affinity to kinase targets, potentially leading to effective treatment options for malignancies such as leukemia and pancreatic cancer .

Anticancer Properties

Studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, the incorporation of the 5-methylthiophen-2-ylsulfonyl moiety may enhance the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Research has shown that similar compounds can effectively reduce tumor growth in various preclinical models, highlighting the potential of this compound in oncological therapies .

Case Studies

Several studies have documented the efficacy of similar compounds in TPD applications:

- Multiple Myeloma : Research has demonstrated that compounds with similar structures can degrade specific oncoproteins involved in multiple myeloma, leading to reduced cell viability and tumor burden in animal models .

- Solid Tumors : Inhibition of key proteins responsible for tumor growth and metastasis has been observed with targeted degradation strategies utilizing compounds like 3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, showcasing their potential in treating solid tumors .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the sulfonyl and pyridazine groups suggests potential interactions with sulfur and nitrogen-containing biomolecules, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.

3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Similar structure but with a pyrazine core instead of pyridazine.

Uniqueness

3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is unique due to its specific combination of functional groups and structural features

Actividad Biológica

3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyridazine class and features a unique sulfonamide moiety which is critical for its biological activity. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against several human cancer cell lines. The compound has been evaluated for its cytotoxic effects using various assays.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.18 | Induction of apoptosis and cell cycle arrest |

| HT-29 (Colon) | 1.30 | Inhibition of cell proliferation |

| SKOV-3 (Ovarian) | 2.94 | Anti-angiogenesis effects |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .

The mechanism through which this compound exerts its effects involves several pathways:

- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with this compound significantly increased the population of cells in the G2/M phase, indicating a blockade in cell cycle progression.

- Induction of Apoptosis : The compound also promoted apoptosis as evidenced by increased Annexin V positivity in treated cells, suggesting that it triggers programmed cell death pathways .

Study 1: In Vivo Efficacy

In an animal model, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study monitored tumor growth over a period of four weeks, demonstrating the compound's potential as an effective anticancer agent .

Study 2: Enzyme Inhibition

This compound has also been investigated for its ability to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways linked to cancer progression. Preliminary results indicate that it may serve as a lead compound for developing DUB inhibitors .

Propiedades

IUPAC Name |

3-methyl-6-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-10-3-5-13(16-15-10)20-12-7-8-17(9-12)22(18,19)14-6-4-11(2)21-14/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSUFLPTODHAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.